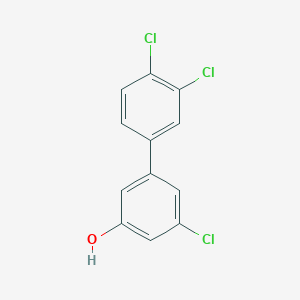

3-Chloro-5-(3,4-dichlorophenyl)phenol

Beschreibung

3-Chloro-5-(3,4-dichlorophenyl)phenol is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at position 3 and a 3,4-dichlorophenyl group at position 3. This structure enhances its lipophilicity and electron-withdrawing properties, making it a candidate for diverse biological applications, including antimicrobial and antiparasitic agents . The compound’s synthesis often follows the Topliss scheme, which prioritizes the introduction of electron-withdrawing substituents like chlorine to optimize bioactivity .

Eigenschaften

IUPAC Name |

3-chloro-5-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMSAFJIAMLEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686100 | |

| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-24-3 | |

| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(3,4-dichlorophenyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form less chlorinated phenols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated phenols and hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(3,4-dichlorophenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Wirkmechanismus

The antimicrobial activity of 3-Chloro-5-(3,4-dichlorophenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Electron-Withdrawing Substituents

- 3,4-Dichlorophenyl vs. Para-Chlorophenyl: The 3,4-dichlorophenyl group in the target compound improves antibacterial activity significantly compared to single para-chloro analogs. For example, against Clostridium perfringens, the 3,4-dichloro substitution reduced the MIC by >34,000-fold compared to the parent phenyl compound, attributed to enhanced lipophilicity and electron withdrawal . Comparison with 3-Chloro-5-(2,4-difluorophenyl)phenol: Replacing the 3,4-dichlorophenyl group with 2,4-difluorophenyl (as in 3-Chloro-5-(2,4-difluorophenyl)phenol) reduces electron withdrawal and lipophilicity, likely diminishing antimicrobial potency. Fluorine’s smaller atomic radius and lower lipophilicity compared to chlorine may limit membrane penetration .

Hydrophilic Modifications

- 3-Chloro-5-(4-hydroxymethylphenyl)phenol: Introducing a hydroxymethyl group (as in this analog) increases hydrophilicity, which may reduce membrane permeability but improve solubility. Such derivatives are less effective in hydrophobic environments (e.g., bacterial cell membranes) but may exhibit better pharmacokinetic profiles in systemic applications .

Table 1: Comparative Bioactivity of Halogenated Phenols

Key Findings:

- Antimicrobial Potency: The 3,4-dichlorophenyl group consistently enhances activity across compound classes. For example, thiazolidinones with this group showed MIC values of 8–32 µg/mL against bacterial/fungal strains , while indole derivatives with 3,4-Cl₂Ph exhibited IC50 values as low as 4.36 µM against Leishmania parasites .

- Toxicity : Derivatives with 3,4-Cl₂Ph substituents often display low cytotoxicity (e.g., CC50 > 400 µM in mammalian cells for indole-192a ), suggesting a favorable therapeutic index.

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties

| Compound | Molecular Formula | logP* (Predicted) | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 3-Chloro-5-(3,4-dichlorophenyl)phenol | C₁₂H₇Cl₃O | 4.2 | 283.45 | Three Cl atoms, phenol core |

| 3-Chloro-5-(4-hydroxymethylphenyl)phenol | C₁₃H₁₁ClO₂ | 2.8 | 234.68 | Hydroxymethyl group |

| 3-Chloro-5-(2,4-difluorophenyl)phenol | C₁₂H₇ClF₂O | 3.1 | 240.63 | Two F atoms |

*logP: Octanol-water partition coefficient (indicates lipophilicity).

Structural Insights:

- Lipophilicity : The target compound’s higher logP (4.2) correlates with superior membrane permeability, critical for targeting intracellular pathogens like Leishmania .

- Electron-Withdrawing Effects: The 3,4-Cl₂Ph group stabilizes negative charge on the phenol oxygen, enhancing interactions with enzymatic targets (e.g., cytochrome P450 in parasites ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.